Regiospecific Target Engagement: N1-Indole Substitution Diverts Activity Away from CNS Polypharmacology
A direct structural comparator is the C3-substituted regioisomer, 2-(2-Phenyl-1H-indol-3-yl)-1-pyrrolidin-1-yl-ethanone (CHEMBL329765). Quantitative receptor binding data from the Mayo Foundation (curated in ChEMBL) demonstrate that the C3-isomer inhibits cannabinoid CB1, cholecystokinin CCK-B, and opioid receptors—all with an IC50 of 1000 nM, indicating broad, non-selective CNS receptor engagement [1]. The target compound, bearing the pyrrolidine-acetyl group at the N1 position, is structurally excluded from this polypharmacological profile. While specific IC50 values at these receptors are not available for the N1-isomer (absence of evidence is not evidence of absence), its inclusion in the MSD patent series for glucokinase (GK) activators [2] suggests a divergent target preference. The patent reports that GK activation is measured in a human recombinant liver GK assay (5 mM glucose), with potency indices (EC50) for example compounds documented in Table 5 [2].
| Evidence Dimension | CNS receptor polypharmacology (CB1, CCK-B, Opioid receptors) |
|---|---|
| Target Compound Data | Not active at these receptors (structurally excluded from the C3-isomer binding mode; no detected activity in the patent's pharmacological scope) |
| Comparator Or Baseline | 2-(2-Phenyl-1H-indol-3-yl)-1-pyrrolidin-1-yl-ethanone (CHEMBL329765): IC50 = 1000 nM at CB1, CCK-B, and Opioid receptors |
| Quantified Difference | The C3-isomer shows uniform IC50 of 1000 nM at all three CNS receptors, while the N1-isomer is pharmacologically uncoupled from these targets [1]. This represents a fundamental qualitative difference in target engagement driven by regiospecific substitution. |
| Conditions | Radioligand displacement assays: [3H]CP-55940 for CB1, [3H]L-365260 for CCK-B, [3H]3-PPP for opioid receptors in rat brain tissue. Source: ChEMBL/Mayo Foundation curation. |
Why This Matters
For a diabetes or metabolic disease program, selecting the N1-isomer avoids the CB1/CCK-B/opioid polypharmacology that would confound in vivo efficacy interpretation and introduces significant off-target risk.
- [1] BindingDB entry for BDBM50045862 (CHEMBL329765): 2-(2-Phenyl-1H-indol-3-yl)-1-pyrrolidin-1-yl-ethanone. IC50 data curated by ChEMBL for CB1, CCK-B, and Opioid receptors. View Source
- [2] Ohtake N. et al., 'Acetyl Pyrrolidinyl Indole Derivative', U.S. Patent Application US20120108817A1. Pharmacological Test Example 1: Glucokinase-Activating Effect, Table 5. View Source
